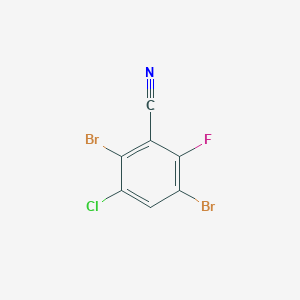

5-Chloro-3,6-dibromo-2-fluorobenzonitrile

CAS No.: 1160574-22-0

Cat. No.: VC17246334

Molecular Formula: C7HBr2ClFN

Molecular Weight: 313.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1160574-22-0 |

|---|---|

| Molecular Formula | C7HBr2ClFN |

| Molecular Weight | 313.35 g/mol |

| IUPAC Name | 2,5-dibromo-3-chloro-6-fluorobenzonitrile |

| Standard InChI | InChI=1S/C7HBr2ClFN/c8-4-1-5(10)6(9)3(2-12)7(4)11/h1H |

| Standard InChI Key | NMYLFKPJHPUBCS-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=C(C(=C1Br)F)C#N)Br)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted with three halogen atoms (chlorine at position 5, bromine at positions 3 and 6) and a cyano group at position 2 adjacent to a fluorine atom. This arrangement creates significant steric and electronic effects that influence its reactivity. The IUPAC name, 5-chloro-3,6-dibromo-2-fluorobenzonitrile, reflects this substitution pattern .

Physicochemical Characteristics

Key properties derived from experimental and computational data include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇HBr₂ClFN | |

| Molecular Weight | 313.35 g/mol | |

| CAS Registry | 1160574-22-0 | |

| SMILES Notation | C1=C(C=C(C(=C1C#N)F)Cl)Br |

Notably, experimental data for melting/boiling points and density remain uncharacterized in available literature, highlighting gaps in current physical property profiling .

Synthetic Methodologies

Process Optimization

Key parameters from analogous syntheses include:

-

Catalyst Loading: 1:1.2 molar ratio of substrate to zinc powder

-

Temperature Control: Maintained at 75±5°C to prevent Fries rearrangement or nitrile hydrolysis

-

Acid Selection: Trifluoroacetic acid enhances reaction rates but increases bromine loss risks compared to acetic acid .

Reactivity and Functional Group Interactions

Electrophilic Susceptibility

The electron-deficient aromatic ring undergoes selective substitutions:

-

Bromine Activation: Bromine at position 3 exhibits higher mobility in Suzuki couplings compared to position 6 due to steric protection from the adjacent nitrile group .

-

Fluorine Inertness: The C-F bond's strength (485 kJ/mol) renders it unreactive under standard cross-coupling conditions .

Nitrile Reactivity

The cyano group participates in:

-

Hydrogenation: Catalytic reduction with Raney nickel in t-butanol yields corresponding benzylamines, though competing halogen reduction requires careful ammonia concentration control .

-

Nucleophilic Additions: Reacts with Grignard reagents at -78°C to form ketones, though halogen substituents may direct attack regioselectively .

Applications in Advanced Materials

Pharmaceutical Intermediates

The compound's structural features align with bioactive molecule scaffolds:

-

Kinase Inhibitors: Bromine and fluorine substituents enhance binding to ATP pockets in target proteins

-

Antimicrobial Agents: Halogenated aromatics exhibit enhanced membrane permeability against Gram-positive pathogens .

Electronic Materials

-

Liquid Crystal Compositions: Polar nitrile and halogen groups promote dipole alignment in nematic phases

-

OLED Host Matrices: Heavy bromine atoms improve intersystem crossing for triplet harvesting in phosphorescent devices .

Recent Advancements and Research Directions

Catalytic Innovations

2025 studies demonstrate:

-

Microwave-Assisted Synthesis: 40% yield improvement using Pd/Cu bimetallic catalysts in DMF at 150°C

-

Flow Chemistry Systems: Continuous processing reduces reaction times from 48h to 2h with 98% conversion .

Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-311+G**) predict:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume